molecular formula C24H47N3O13 B11826010 Azido-PEG11-CH2COOH

Azido-PEG11-CH2COOH

Cat. No.: B11826010
M. Wt: 585.6 g/mol
InChI Key: XLUHQICXMSKVSO-UHFFFAOYSA-N
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Description

Azido-PEG11-CH2COOH is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It serves as a versatile linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to selectively degrade target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG11-CH2COOH can be synthesized through a multi-step process involving the modification of PEG chains. The general synthetic route includes the following steps:

    Activation of PEG: The PEG chain is activated by converting the terminal hydroxyl group to a more reactive intermediate, such as a tosylate or mesylate.

    Azidation: The activated PEG is then reacted with sodium azide to introduce the azide group.

    Carboxylation: The azido-terminated PEG is further reacted with a carboxylating agent, such as chloroacetic acid, to introduce the terminal carboxylic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG11-CH2COOH undergoes several types of chemical reactions, including:

    Click Chemistry Reactions: The azide group can participate in CuAAC reactions with alkynes to form stable triazole linkages.

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a copper catalyst.

Common Reagents and Conditions

    CuAAC Reactions: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts in CuAAC reactions. The reaction is typically carried out in a mixture of water and an organic solvent, such as dimethyl sulfoxide (DMSO), at room temperature.

    SPAAC Reactions: SPAAC reactions do not require a catalyst and can be performed in aqueous or organic solvents at room temperature.

Major Products

The major products formed from these reactions are triazole-linked compounds, which are highly stable and have diverse applications in bioconjugation, drug development, and materials science.

Scientific Research Applications

Azido-PEG11-CH2COOH has a wide range of applications in scientific research, including:

    Chemistry: It is used as a linker in the synthesis of complex molecules, such as PROTACs, which are designed to degrade specific proteins.

    Biology: The compound is used in bioconjugation techniques to label biomolecules, such as proteins and nucleic acids, with fluorescent probes or other tags.

    Medicine: this compound is employed in the development of targeted therapies, including drug delivery systems and diagnostic agents.

    Industry: The compound is used in the production of functionalized materials, such as hydrogels and nanoparticles, for various industrial applications.

Mechanism of Action

The mechanism of action of Azido-PEG11-CH2COOH is primarily based on its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are highly stable and bioorthogonal. In the context of PROTACs, this compound serves as a linker that connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway.

Comparison with Similar Compounds

Azido-PEG11-CH2COOH can be compared with other PEG-based linkers and azide-containing compounds. Some similar compounds include:

    Azido-PEG4-CH2COOH: A shorter PEG linker with similar reactivity but different solubility and flexibility properties.

    Azido-PEG8-CH2COOH: An intermediate-length PEG linker with properties between Azido-PEG4-CH2COOH and this compound.

    Azido-PEG12-CH2COOH: A slightly longer PEG linker with increased solubility and flexibility compared to this compound.

The uniqueness of this compound lies in its optimal length, which provides a balance between solubility, flexibility, and reactivity, making it suitable for a wide range of applications in click chemistry and bioconjugation.

Properties

Molecular Formula

C24H47N3O13

Molecular Weight

585.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C24H47N3O13/c25-27-26-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24(28)29/h1-23H2,(H,28,29)

InChI Key

XLUHQICXMSKVSO-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]

Origin of Product

United States

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